molecular formula C19H17FN2O4 B6549307 N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide CAS No. 1040637-63-5

N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide

Cat. No.: B6549307
CAS No.: 1040637-63-5
M. Wt: 356.3 g/mol
InChI Key: NXFLKMKZPTWVOH-UHFFFAOYSA-N
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Description

N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide, or “N-FMPOA” for short, is an organic compound which has recently been studied for its potential applications in scientific research. N-FMPOA is an amide, a type of organic compound which is formed when a carboxylic acid and an amine react. N-FMPOA has a variety of properties which make it useful for scientific research, and its synthesis method is relatively simple and straightforward.

Scientific Research Applications

N-FMPOA has a variety of potential applications in scientific research. It has been studied for its potential use as a chemical probe for the inhibition of the enzyme phospholipase C (PLC). PLC is an enzyme which is involved in the breakdown of phospholipids, and inhibition of this enzyme can be useful for studying the role of phospholipids in various biological processes. N-FMPOA has also been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme which is involved in the production of prostaglandins, and inhibition of this enzyme can be useful for studying the role of prostaglandins in various biological processes.

Mechanism of Action

The mechanism of action of N-FMPOA is still being studied. However, it is believed that the compound works by binding to the active site of the enzymes PLC and COX-2, thus preventing them from performing their respective functions. This binding is believed to be specific to the active site of the enzymes, and does not affect other proteins or molecules in the cell.
Biochemical and Physiological Effects
The effects of N-FMPOA on biochemical and physiological processes are still being studied. However, it has been shown to inhibit the activity of the enzymes PLC and COX-2, thus preventing them from performing their respective functions. In addition, N-FMPOA has been shown to reduce the production of prostaglandins, which are involved in inflammation and other physiological processes.

Advantages and Limitations for Lab Experiments

N-FMPOA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be stored for extended periods of time without degradation. In addition, it is relatively specific in its binding to the active sites of the enzymes PLC and COX-2, and does not affect other proteins or molecules in the cell. However, there are some limitations to its use in laboratory experiments. N-FMPOA is not water soluble and must be dissolved in a solvent such as DMSO or ethanol before use. In addition, the concentration of N-FMPOA must be carefully monitored, as too much of the compound can cause adverse effects.

Future Directions

N-FMPOA has a variety of potential applications in scientific research, and there are many potential future directions for its use. One potential future direction is to investigate the effects of N-FMPOA on other enzymes and proteins. This could be useful for studying the roles of these proteins and enzymes in various biological processes. Another potential future direction is to investigate the effects of N-FMPOA on the production of other molecules, such as hormones or neurotransmitters. Additionally, further research could be conducted to investigate the effects of N-FMPOA on physiological processes, such as inflammation or cell signaling. Finally, further research could be conducted to investigate the effects of N-FMPOA on disease processes, such as cancer or neurodegenerative diseases.

Synthesis Methods

The synthesis of N-FMPOA is relatively simple and straightforward. It can be synthesized in a two-step process, starting with the reaction of 4-methoxybenzaldehyde and 2-fluorobenzyl bromide in the presence of sodium hydroxide. This reaction produces the intermediate, 5-(2-fluorophenyl)-1,2-oxazol-3-ylmethyl bromide, which can then be reacted with 2-aminoethanol to yield the desired product, N-FMPOA.

Properties

IUPAC Name

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4/c1-24-14-5-4-6-15(10-14)25-12-19(23)21-11-13-9-18(26-22-13)16-7-2-3-8-17(16)20/h2-10H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFLKMKZPTWVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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